1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol

Physicochemical profiling Lipophilicity Drug-likeness

1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol (CAS 1183418-38-3) is a synthetic beta-amino alcohol with the molecular formula C₁₇H₂₁NO₂ and a molecular weight of 271.35 g/mol. It belongs to the class of N-substituted 4-methoxy-β-hydroxyphenethylamines, a scaffold historically investigated for monoamine oxidase (MAO) inhibitory activity.

Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
Cat. No. B12097008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol
Molecular FormulaC17H21NO2
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)OC)O
InChIInChI=1S/C17H21NO2/c1-13-3-5-14(6-4-13)11-18-12-17(19)15-7-9-16(20-2)10-8-15/h3-10,17-19H,11-12H2,1-2H3
InChIKeyNBDAUXOEYYAWKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol: Chemical Identity, Class, and Procurement Baseline


1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol (CAS 1183418-38-3) is a synthetic beta-amino alcohol with the molecular formula C₁₇H₂₁NO₂ and a molecular weight of 271.35 g/mol . It belongs to the class of N-substituted 4-methoxy-β-hydroxyphenethylamines, a scaffold historically investigated for monoamine oxidase (MAO) inhibitory activity [1]. The compound features a 4-methoxyphenyl group at the alpha position bearing a secondary hydroxyl, and a 4-methylbenzyl substituent on the secondary amine nitrogen. This specific N-(4-methylbenzyl) substitution pattern distinguishes it from simpler N-methyl, N-benzyl, and unsubstituted primary amine analogs within the same scaffold class. Commercially, the compound is available from select research chemical suppliers at ≥95% purity, though availability is limited; at least one major supplier has discontinued the product line . PubChem CID 54592938 is assigned, but no primary pharmacological screening data are currently indexed in major public databases (ChEMBL, BindingDB, PubChem BioAssay) for this specific compound [2].

Why Generic Substitution of 1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol with In-Class Analogs Carries Scientific Risk


Within the N-substituted 4-methoxy-β-hydroxyphenethylamine class, seemingly minor alterations to the N-substituent produce marked differences in pharmacological activity. Ferguson and Keller (1975) demonstrated that for the N-methyl series, the secondary amine (N-monomethyl) was the most active MAO inhibitor, the primary amine exhibited intermediate activity, and the tertiary amine (N,N-dimethyl) was least active [1]. Furthermore, Keller and Ferguson (1976) showed that 4-methoxy-β-hydroxyphenethylamines selectively inhibit tyramine deamination by MAO but not tryptamine deamination, whereas the non-hydroxylated 4-methoxyphenethylamines inhibit both substrates non-selectively [2]. These findings establish that both the presence of the β-hydroxyl group and the nature of the N-substituent critically govern target selectivity and potency within this scaffold. The target compound's N-(4-methylbenzyl) group—bulkier and more lipophilic than the N-methyl, N-benzyl, or unsubstituted analogs—creates a distinct pharmacophore that cannot be assumed equipotent or equi-selective without direct comparative data. Procurement of a close analog as a presumed functional substitute therefore carries a non-trivial risk of altered biological outcome.

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol Versus In-Class Analogs


Molecular Weight and Lipophilicity Differentiation: 4-Methylbenzyl vs. Benzyl vs. Methyl N-Substitution

The N-(4-methylbenzyl) substituent on the target compound confers a molecular weight of 271.35 g/mol, which is 14.02 Da (one methylene unit) higher than the N-benzyl analog 2-(benzylamino)-1-(4-methoxyphenyl)ethanol (CAS 86601-72-1, MW 257.33) and 90.12 Da higher than the N-methyl analog 1-(4-methoxyphenyl)-2-(methylamino)ethan-1-ol (CAS 58777-87-0, MW 181.23) . The additional 4-methyl group on the benzyl ring increases the calculated logP by approximately 0.5–0.7 units relative to the unsubstituted benzyl analog (estimated logP ~2.1 for the benzyl analog [1] vs. ~2.6–2.8 for the 4-methylbenzyl derivative), consistent with the Hansch π constant of +0.56 for a para-methyl substituent [2]. This lipophilicity shift is anticipated to affect membrane permeability, plasma protein binding, and CNS penetration potential.

Physicochemical profiling Lipophilicity Drug-likeness Permeability

Predicted Physicochemical Stability and Thermal Properties: Boiling Point and Density Differentiation

The target compound has a predicted boiling point of 440.9 ± 45.0 °C and a predicted density of 1.099 ± 0.06 g/cm³ . These values are substantially higher than those of the simpler N-methyl analog 1-(4-methoxyphenyl)-2-(methylamino)ethanol, which has a predicted boiling point of approximately 315.4 ± 32.0 °C (for the related (1R)-stereoisomer, CAS 57286-93-8, MW 181.23) . The elevated boiling point of the target compound is consistent with its higher molecular weight and increased van der Waals surface area conferred by the 4-methylbenzyl group, which also increases intermolecular dispersion forces. The predicted density of ~1.10 g/cm³ is comparable to that of the N-benzyl analog (predicted density 1.116 ± 0.06 g/cm³) [1], indicating that the para-methyl substituent has minimal impact on packing density despite the mass increase.

Thermal stability Physicochemical characterization Formulation development Process chemistry

Class-Level MAO Inhibitory Scaffold: Evidence That β-Hydroxyl and N-Substitution Govern Activity and Substrate Selectivity

The 4-methoxy-β-hydroxyphenethylamine scaffold to which the target compound belongs has been pharmacologically validated as a monoamine oxidase (MAO) inhibitor class. Ferguson and Keller (1975) demonstrated that (±)-4-methoxy-β-hydroxyphenethylamine (the primary amine, MW 167.21) and its N-methylated derivatives produce dose-dependent MAO inhibition in Warburg manometric studies, with the N-monomethyl (secondary amine) being the most active member of the series [1]. In a follow-up selectivity study, Keller and Ferguson (1976) established that 4-methoxy-β-hydroxyphenethylamines selectively inhibit MAO-catalyzed deamination of tyramine but spare tryptamine, whereas non-hydroxylated 4-methoxyphenethylamines inhibit both substrates non-selectively [2]. This demonstrates that the β-hydroxyl group is a critical structural determinant of substrate-selective MAO inhibition. The target compound retains both the 4-methoxy and β-hydroxyl pharmacophoric elements while introducing the N-(4-methylbenzyl) substituent—a modification that, based on the established SAR showing secondary amines as optimal, positions this compound within the most active substitution class.

Monoamine oxidase inhibition Neuropharmacology Antidepressant screening Substrate selectivity

Commercial Availability and Supply Chain Differentiation: Sourcing Status Relative to Analogs

The target compound (CAS 1183418-38-3) is available from a limited number of suppliers including AKSci (Catalog 8390DL, ≥95% purity) and Leyan (Catalog 1423159, 95% purity), with at least one supplier (CymitQuimica/Biosynth) having discontinued the product as of the latest available listing . In contrast, the N-benzyl analog 2-(benzylamino)-1-(4-methoxyphenyl)ethanol (CAS 86601-72-1) is more broadly available from multiple vendors including MolCore (≥98% purity) . The N-methyl analog 1-(4-methoxyphenyl)-2-(methylamino)ethanol (CAS 58777-87-0) is available primarily through custom synthesis [1]. The target compound therefore occupies an intermediate position in the supply landscape: more accessible than the N-methyl analog but less widely stocked than the N-benzyl analog. This limited-supplier status may affect lead times and pricing for bulk procurement.

Chemical procurement Supply chain Research chemical sourcing Inventory status

Validated Application Scenarios for 1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol Based on Structural and Class-Level Evidence


Monoamine Oxidase (MAO) Inhibitor Screening and Aminergic Neuropharmacology Research

The target compound's 4-methoxy-β-hydroxyphenethylamine scaffold is a validated MAO inhibitor pharmacophore, with established SAR showing secondary amines as the most potent substitution class [1]. The N-(4-methylbenzyl) group places this compound as a secondary amine within this class. For laboratories conducting MAO-A/MAO-B inhibition screening or studying aminergic neurotransmission modulation, this compound represents a structurally differentiated tool with a bulkier, more lipophilic N-substituent than any member of the published N-methyl series. Screening this compound alongside the N-methyl (active control) and N-benzyl (closest structural analog) derivatives would directly test the impact of the 4-methylbenzyl group on potency and MAO-A vs. MAO-B isoform selectivity [2].

Physicochemical Property-Driven CNS Penetration Studies

With a calculated logP estimated at 2.6–2.8 and molecular weight of 271.35 g/mol, the target compound resides within favorable CNS drug-likeness space (MW < 300, logP < 3) while being more lipophilic than the N-benzyl analog (logP ~2.1) [3]. The increased lipophilicity, attributable to the para-methyl substituent (Hansch π = +0.56) [4], is predicted to enhance passive blood-brain barrier permeability. This compound is therefore a relevant candidate for inclusion in CNS-focused screening libraries where balanced lipophilicity and hydrogen-bonding capacity are desired, particularly in programs targeting neurological or psychiatric indications.

Structure-Activity Relationship (SAR) Expansion of N-Substituted β-Amino Alcohols

The target compound fills a specific gap in the existing SAR landscape of N-substituted 4-methoxy-β-hydroxyphenethylamines, which has been explored primarily for N-methyl, N-ethyl, and N,N-dimethyl variants [1]. The N-(4-methylbenzyl) group introduces an aralkyl substituent with a para-methyl substitution pattern not represented in the published literature. For medicinal chemistry groups conducting systematic SAR exploration of this scaffold, the target compound enables probing of: (a) the steric tolerance of the MAO active site for bulky N-substituents, (b) the impact of the 4-methyl group on π-π stacking interactions with aromatic residues in the binding pocket, and (c) the contribution of N-substituent lipophilicity to cellular permeability and target engagement.

Synthetic Intermediate for Tetrahydroisoquinoline and Related Heterocyclic Libraries

The structurally related N-benzyl analog 2-(benzylamino)-1-(4-methoxyphenyl)ethanol (CAS 86601-72-1) has been documented as a synthetic precursor for tetrahydroisoquinoline compounds developed as estrogen receptor agonists/antagonists [5]. The target compound, bearing an additional 4-methyl group on the N-benzyl ring, may serve as a parallel intermediate for generating methyl-substituted tetrahydroisoquinoline derivatives via Pictet-Spengler or Bischler-Napieralski cyclization routes. The 4-methyl substituent provides an additional vector for modulating the electronic and steric properties of the resulting heterocyclic products, potentially yielding analogs with differentiated pharmacological profiles.

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